molecular formula C9H14N2O2 B14603962 5,5-Dimethyl-3-(2-methylprop-2-en-1-yl)imidazolidine-2,4-dione CAS No. 59004-93-2

5,5-Dimethyl-3-(2-methylprop-2-en-1-yl)imidazolidine-2,4-dione

Katalognummer: B14603962
CAS-Nummer: 59004-93-2
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: XRVYLXLMFOSFHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethyl-3-(2-methylprop-2-en-1-yl)imidazolidine-2,4-dione is a chemical compound with a unique structure that includes an imidazolidine ring substituted with dimethyl and methylprop-2-en-1-yl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-(2-methylprop-2-en-1-yl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the imidazolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyl-3-(2-methylprop-2-en-1-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-3-(2-methylprop-2-en-1-yl)imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5,5-Dimethyl-3-(2-methylprop-2-en-1-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context of its use and the specific targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,5-Dimethyl-3-(2-methylprop-2-en-1-yl)imidazolidine-2,4-dione is unique due to its imidazolidine ring structure and specific substitution pattern

Eigenschaften

CAS-Nummer

59004-93-2

Molekularformel

C9H14N2O2

Molekulargewicht

182.22 g/mol

IUPAC-Name

5,5-dimethyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione

InChI

InChI=1S/C9H14N2O2/c1-6(2)5-11-7(12)9(3,4)10-8(11)13/h1,5H2,2-4H3,(H,10,13)

InChI-Schlüssel

XRVYLXLMFOSFHH-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)CN1C(=O)C(NC1=O)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.